molecular formula C15H22BrNO2S B15108750 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-3,5-dimethylpiperidine

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-3,5-dimethylpiperidine

Cat. No.: B15108750
M. Wt: 360.3 g/mol
InChI Key: RNZAVOPWXKJEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-3,5-dimethylpiperidine is a chemical compound that has garnered attention due to its unique structural properties and potential applications in various fields. This compound features a piperidine ring substituted with a 4-bromo-2,5-dimethylbenzenesulfonyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-3,5-dimethylpiperidine typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-bromo-2,5-dimethylbenzenesulfonyl chloride and 3,5-dimethylpiperidine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-bromo-2,5-dimethylbenzenesulfonyl chloride is added dropwise to a solution of 3,5-dimethylpiperidine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzenesulfonyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the sulfonyl group.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-3,5-dimethylpiperidine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Medicine: Research into its potential therapeutic applications includes its use as a building block for drug candidates targeting various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-3,5-dimethylpiperidine can be compared with similar compounds such as:

    4-Bromo-2,5-dimethylbenzenesulfonyl fluoride: This compound has a fluoride instead of a piperidine ring, leading to different reactivity and applications.

    1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine:

    1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(diphenylmethyl)piperazine: The diphenylmethyl group introduces additional steric and electronic effects, impacting its interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a piperidine ring and a benzenesulfonyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H22BrNO2S

Molecular Weight

360.3 g/mol

IUPAC Name

1-(4-bromo-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpiperidine

InChI

InChI=1S/C15H22BrNO2S/c1-10-5-11(2)9-17(8-10)20(18,19)15-7-12(3)14(16)6-13(15)4/h6-7,10-11H,5,8-9H2,1-4H3

InChI Key

RNZAVOPWXKJEMT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C)Br)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.